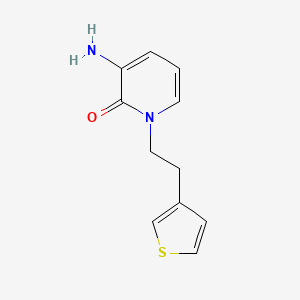

3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one

Description

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

3-amino-1-(2-thiophen-3-ylethyl)pyridin-2-one |

InChI |

InChI=1S/C11H12N2OS/c12-10-2-1-5-13(11(10)14)6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6,12H2 |

InChI Key |

GREXJVZNDMXJHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyridin-2(1H)-one Core

Representative Synthetic Scheme for 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one

Detailed Research Findings and Data

Reaction Conditions and Yields

Spectroscopic Characterization

- IR Spectra: Characteristic bands for pyridinone C=O (~1650 cm⁻¹), NH2 (~3400 cm⁻¹), and thiophene C-H (~3100 cm⁻¹).

- NMR Spectra: Proton signals for pyridinone ring protons, amino group (broad singlet), and thiophene protons (multiplets around 7.0-8.0 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula, confirming substitution pattern.

Summary Table of Preparation Methods

Concluding Remarks

The synthesis of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one involves a strategic combination of pyridinone core formation, selective amination, and N-alkylation with thiophene-containing alkyl chains. The most efficient and versatile approach is based on the condensation of ylidenecyanoacetic acid derivatives, followed by amination and cyclization to form the pyridinone, and subsequent N-alkylation under mild basic conditions. This methodology provides good yields, regioselectivity, and adaptability for structural modifications, making it suitable for pharmaceutical and materials science applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study biological systems. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Variations

5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one

- Difference: The amino group is at the 5-position instead of the 3-position.

Substituent Variations on the Pyridinone Core

3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

- Difference : Replaces the thiophen-3-yl ethyl group with a methoxyethyl chain.

- Structural similarity score: 0.75 .

PF-46396

- Structure: 1-[2-(4-tert-Butylphenyl)-2-(2,3-dihydro-1H-inden-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one.

- Difference: Contains a trifluoromethyl group and a bulky dihydroindenylaminoethyl side chain.

- Pharmacological Role : Acts as an HIV-1 maturation inhibitor by disrupting CA-SP1 processing. The trifluoromethyl group enhances metabolic stability, while the indenyl chain improves target affinity .

ERK Inhibitor (Genentech Inc.)

- Structure: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one.

- Difference: Features a fluorophenyl group and a pyrazolylamino-pyrimidine substituent.

- Pharmacological Role : Targets hyperproliferative disorders via ERK inhibition. The fluorophenyl group enhances lipophilicity and target specificity, while the pyrimidine moiety facilitates π-π stacking .

Biological Activity

3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one is a heterocyclic compound that combines a pyridine ring with an amino group and a thiophene moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with various biological targets can lead to potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2OS |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | 3-amino-1-(2-thiophen-3-ylethyl)pyridin-2-one |

| CAS Number | 1343457-15-7 |

The biological activity of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to significant biological effects.

Antioxidant Activity

Research indicates that compounds related to 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one exhibit antioxidant properties. For instance, studies have shown that derivatives of this compound can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity, with some derivatives exhibiting MIC values as low as 1 μg/mL against MRSA .

Anticancer Activity

In vitro studies have reported that 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one and its analogs inhibit the growth of cancer cell lines. For example, certain derivatives have been shown to preferentially suppress the proliferation of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts . The mechanism may involve the induction of apoptosis or cell cycle arrest.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of synthesized derivatives of 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one using a hydrogen peroxide model. The results indicated that several compounds exhibited significant antioxidant activity, comparable to Trolox, a standard reference antioxidant .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, several derivatives were tested against E. coli, S. aureus, and Candida albicans. The results revealed that while some derivatives showed high activity against S. aureus, they were inactive against E. coli, highlighting the selective nature of their antimicrobial action .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving thiophene derivatives and pyridin-2(1H)-one precursors. For example, analogous syntheses use α,β-unsaturated ketones and cyanoacetate derivatives in the presence of ammonium acetate to form pyridinone-thiophene hybrids . Optimization may involve adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (e.g., 10 mol% piperidine) to improve yield and purity. Monitoring intermediates via TLC or HPLC is critical for reproducibility .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELX enable refinement of crystallographic data to resolve bond lengths, angles, and stereochemistry . Complementary techniques include:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Cell-free enzymatic assays (e.g., kinase inhibition) or cell-based viability assays (e.g., MTT) are common starting points. For pyridinone derivatives, c-Src kinase inhibition assays with IC determination via fluorescence polarization or radiometric methods are well-established . Dose-response curves (0.1–100 µM) and positive controls (e.g., PP2 for Src kinase) ensure data reliability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Focus on modifying key substituents:

- Thiophene moiety : Replace thiophen-3-yl with thiophen-2-yl or fused heterocycles to alter steric/electronic effects.

- Amino group : Introduce alkyl or acyl substituents to modulate solubility and target binding.

- Pyridinone core : Incorporate halogenation (e.g., Cl, F) or methoxy groups to enhance metabolic stability. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIV-1 reverse transcriptase or kinases, followed by synthesis and in vitro validation .

Q. What strategies resolve contradictions in biological data across different experimental models?

Discrepancies may arise from assay conditions (e.g., cell type, ATP concentration in kinase assays). To address this:

- Cross-validation : Test the compound in multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., Western blot for target phosphorylation).

- Statistical rigor : Use ANOVA with post-hoc tests to assess significance across replicates.

- Meta-analysis : Compare results with structurally similar analogs (e.g., pyridinone-UC781 for HIV inhibition) to identify trends .

Q. How can molecular dynamics (MD) simulations enhance understanding of binding interactions?

MD simulations (e.g., using GROMACS) model compound-protein interactions over time. For example, simulate binding to HIV-1 reverse transcriptase to analyze hydrogen bonding with Lys101 or hydrophobic interactions with Tyr181. Trajectory analysis (RMSD, RMSF) identifies stable binding conformations and guides rational design .

Q. What methodologies improve the pharmacokinetic profile of this compound?

- Bioisosteric replacement : Substitute the thiophene ring with benzothiophene to enhance metabolic stability.

- Prodrug design : Convert the amino group to a carbamate or phosphate ester for improved oral bioavailability.

- Microsomal assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and guide structural tweaks .

Q. How can crystallographic data address polymorphism or solvate formation during synthesis?

Polymorphs can affect solubility and bioavailability. Use single-crystal X-ray diffraction to identify dominant polymorphic forms. If solvates (e.g., hydrate) form, employ thermal gravimetric analysis (TGA) to quantify solvent loss and optimize crystallization solvents (e.g., switch from ethanol to acetonitrile) .

Methodological Challenges and Solutions

Q. What experimental controls are critical when assessing enzyme inhibition kinetics?

- Negative controls : Include DMSO-only wells to exclude solvent effects.

- Positive controls : Use known inhibitors (e.g., Staurosporine for kinases) to validate assay conditions.

- Substrate titration : Ensure linear reaction rates with varying substrate concentrations (e.g., 1–100 µM ATP for kinases) .

Q. How can researchers validate target engagement in cellular environments?

- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of the target protein upon heating.

- Silencing/overexpression : Use siRNA or CRISPR to knock down/overexpress the target and assess changes in compound efficacy.

- Pull-down assays : Affinity-tag the compound and perform co-immunoprecipitation to identify binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.